

Unveiling the Antifungal Potential of *Pericopsis laxiflora* Bark: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Laxifloran*

Cat. No.: B15559367

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing scientific data on the antifungal properties of *Pericopsis laxiflora* bark extracts. The information is compiled and presented to facilitate further research and development in the pursuit of novel antifungal agents.

Quantitative Antifungal Activity

The antifungal efficacy of *Pericopsis laxiflora* bark extracts has been primarily evaluated against dermatophytic fungi. The available quantitative data from a key study on a 70% hydroethanolic extract is summarized below.

Table 1: Antifungal Susceptibility of a 70% Hydroethanolic Extract of *Pericopsis laxiflora* Bark[1]

Fungal Species	Minimum Inhibitory Concentration (MIC) (mg/mL)	Minimum Fungicidal Concentration (MFC) (mg/mL)	50% Inhibitory Concentration (IC50) (mg/mL)	Efficacy Ratio (MFC/MIC)
Trichophyton mentagrophytes	6.25	6.25	5.00	1
Trichophyton rubrum	50	100	7.50	2

The data indicates a significant fungicidal effect of the 70% hydroethanolic extract against *Trichophyton mentagrophytes*, with the MIC and MFC values being identical.^[1] The extract also demonstrated a fungicidal effect on *Trichophyton rubrum*, as the MFC/MIC ratio is less than 4.^[1]

Phytochemical Composition

Phytochemical screening of various *Pericopsis laxiflora* bark extracts has revealed the presence of several classes of secondary metabolites known for their antimicrobial properties.

Table 2: Phytochemicals Identified in *Pericopsis laxiflora* Bark Extracts

Phytochemical Class	70% Hydroethanolic Extract[1]	Aqueous Macerate Extract[2]	Methanolic & Acetatic Extracts[3]
Phenols/Polyphenols	Present	Present	Present
Flavonoids	Present	Present	Present
Tannins	Catechic Tannins	Catechic Tannins Present	Present
	Present, Gallic		
	Tannins Absent		
Sterols & Polyterpenes	Present	Present	Present
Alkaloids	Absent	Present	Present
Saponins	Absent	Present	Not Reported
Quinones	Absent	Absent	Not Reported
Cardiac Glycosides	Not Reported	Not Reported	Present

The presence of phenols, flavonoids, tannins, sterols, and polyterpenes is consistent across different extracts and likely contributes to the observed antifungal activity.[1][2][3]

Experimental Protocols

The following sections detail the generalized methodologies for the preparation of extracts and the assessment of their antifungal and phytochemical properties, based on the available literature.

Preparation of Bark Extracts

Several methods have been employed to prepare extracts from the dried and powdered bark of *Pericopsis laxiflora*.

- 70% Hydroethanolic Extract: 100g of bark powder is macerated in 1L of a 70:30 ethanol-water mixture. The mixture is homogenized and then filtered.[4] The reported yield for this extraction method is 10.4%.[4]

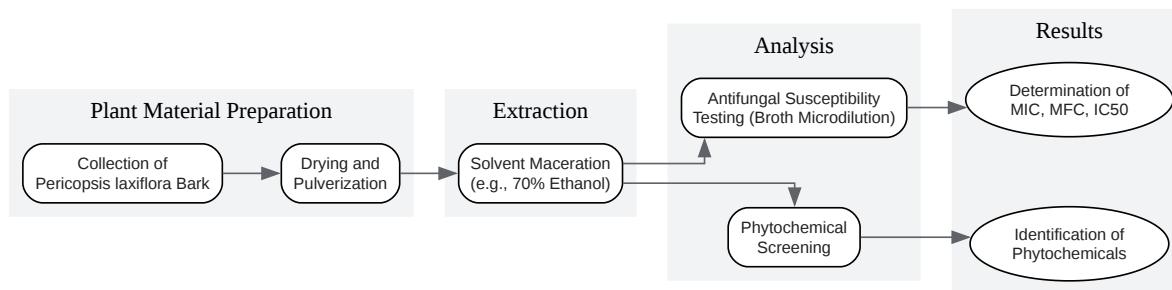
- 50% Hydroethanolic Extract: 100g of bark powder is suspended in 500mL of a 50:50 ethanol-water mixture and shaken at room temperature for 24 hours before filtration.[5][6]
- Methanolic Extract: 100g of bark powder is suspended in 500mL of methanol and shaken at room temperature for 24 hours, followed by filtration.[5][6]
- Aqueous Extracts (Maceration & Decoction):
 - Maceration: 100g of bark powder is macerated in 1L of distilled water with magnetic stirring for 24 hours at 25°C.[3]
 - Decoction: A detailed protocol for decoction is not provided in the reviewed literature but is mentioned as a traditional method.[2]

Antifungal Susceptibility Testing (Generalized Broth Microdilution Method)

The minimum inhibitory and fungicidal concentrations are determined using a broth microdilution method, adapted from CLSI standards.

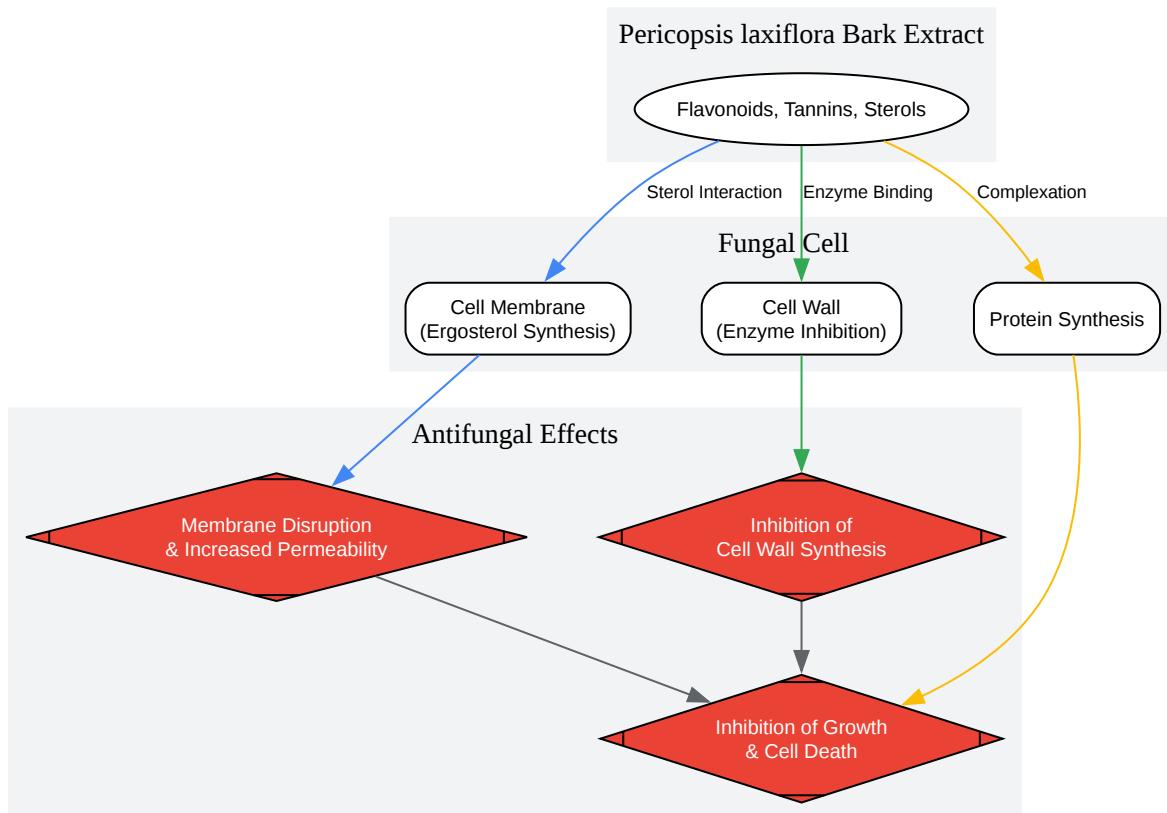
- Inoculum Preparation: Fungal cultures are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension of fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
- Serial Dilution: The plant extract is serially diluted in a suitable broth medium (e.g., RPMI 1640) in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized fungal suspension.
- Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).
- MIC Determination: The MIC is the lowest concentration of the extract that causes a visible inhibition of fungal growth. This can be assessed visually or by using a colorimetric indicator like resazurin.

- MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest concentration of the extract that results in no fungal growth on the agar plate after incubation.


Phytochemical Screening (Generalized Qualitative Methods)

The presence of major phytochemical classes is determined by standard colorimetric reactions.

- Alkaloids (Mayer's Test): To 1 mL of the extract, a few drops of Mayer's reagent are added. The formation of a creamy white precipitate indicates the presence of alkaloids.
- Flavonoids (Shinoda Test): To the extract, a few fragments of magnesium ribbon are added, followed by a few drops of concentrated hydrochloric acid. The appearance of a pink, red, or magenta color indicates the presence of flavonoids.
- Tannins (Ferric Chloride Test): A few drops of a ferric chloride solution are added to the extract. The formation of a blue-black or green-black precipitate indicates the presence of tannins.
- Sterols & Terpenoids (Salkowski Test): The extract is mixed with chloroform, and concentrated sulfuric acid is carefully added to form a lower layer. A reddish-brown color at the interface indicates the presence of a steroid ring.
- Saponins (Froth Test): The extract is diluted with water and shaken vigorously. The formation of a persistent froth indicates the presence of saponins.
- Quinones: A small amount of the extract is treated with concentrated sulfuric acid. The formation of a red color indicates the presence of quinones.


Visualizations

The following diagrams illustrate the experimental workflow and a proposed mechanism of antifungal action.

[Click to download full resolution via product page](#)

General experimental workflow for assessing the antifungal potential of *P. laxiflora* bark.

[Click to download full resolution via product page](#)

Proposed antifungal mechanism of action for phytochemicals in *P. laxiflora* bark.

Conclusion and Future Directions

The bark of *Pericopsis laxiflora* demonstrates notable antifungal activity, particularly against dermatophytes, which can be attributed to its rich phytochemical composition, including flavonoids, tannins, and sterols. The 70% hydroethanolic extract has shown the most promise in the limited studies available.

Further research is warranted to:

- Isolate and identify the specific bioactive compounds responsible for the antifungal effects.
- Elucidate the precise mechanisms of action and potential cellular targets.
- Evaluate the antifungal activity of various extracts against a broader spectrum of fungal pathogens, including clinically relevant yeasts and molds.
- Conduct toxicological studies to assess the safety of these extracts for potential therapeutic applications.

This guide consolidates the current knowledge on the antifungal potential of *Pericopsis laxiflora* bark and aims to serve as a foundational resource for advancing the development of new, nature-derived antifungal therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. research.article2submit.com [research.article2submit.com]
- 2. ukm.my [ukm.my]
- 3. Qualitative Phytochemical Screening of Medicinal Plants using Different Solvent Extracts – Oriental Journal of Chemistry [orientjchem.org]
- 4. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Phytochemical Screening and Antimicrobial Activity Evaluation of Selected Medicinal Plants in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Antifungal Potential of *Pericopsis laxiflora* Bark: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15559367#exploring-the-antifungal-potential-of-pericopsis-laxiflora-bark>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com